
4-Benzyl-1(2H)-phthalazinone
概要
説明
4-ベンジルフタラジン-1(2H)-オンは、フタラジンオンファミリーに属する化学化合物です。フタラジンオンコアにベンジル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件: 4-ベンジルフタラジン-1(2H)-オンの合成は、通常、無水フタル酸とベンジルアミンを特定の条件下で反応させることで行われます。反応混合物を高温に加熱して、目的の生成物の形成を促進します。 反応条件には、クロロホルムやメタノールなどの溶媒を使用することが多く、薄層クロマトグラフィー(TLC)で進行状況を監視します .
工業生産方法: 工業的な設定では、4-ベンジルフタラジン-1(2H)-オンの生産には、大規模反応器と最適化された反応条件が用いられ、高収率と純度が確保されます。 このプロセスには、カラムクロマトグラフィーを使用した再結晶や精製などの手順が含まれ、最終生成物が得られます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylphthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with benzylamine under specific conditions. The reaction mixture is heated at elevated temperatures to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform and methanol, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: In an industrial setting, the production of 4-benzylphthalazin-1(2H)-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to obtain the final product .
化学反応の分析
Hydrazinolysis and Hydrazide Formation
The compound undergoes hydrazinolysis to form hydrazide derivatives, a fundamental reaction for further functionalization:
-
Reaction with hydrazine hydrate in ethanol under reflux yields (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide .
-
Key conditions : 60–80°C, 4–6 hours, ethanol solvent (yields 75–90%) .
This hydrazide intermediate reacts with aromatic aldehydes (e.g., p-tolualdehyde) to form Schiff bases . For example:
Yields range from 65–85% when using ethanol with catalytic piperidine .
Alkylation and Substitution Reactions
The N-atom exhibits nucleophilic character, enabling selective alkylation:
Subsequent reactions of chloromethyl derivatives:
-
With thiourea : Forms 4-benzyl-2-mercaptomethylphthalazinone .
-
With amines : Produces aminoalkyl derivatives (e.g., morpholine adducts) .
Condensation and Cyclization Reactions
The hydrazide moiety participates in cyclocondensation:
-
With 2-arylidenemalononitriles : Forms pyrazole derivatives via Michael addition (e.g., 12c in Chart 5 ).
-
With thioglycolic acid : Generates thiazolidinyl acetamides (e.g., compounds 13a,b) through 5-exo-trig cyclization .
Example cyclization mechanism :
Key spectral data: IR absorption at 1737 cm⁻¹ (ester C=O) , δ 4.78–4.96 ppm (SCH₂ protons) .
Oxidation and Tautomerism Studies
Attempted oxidation with KMnO₄/K₂CO₃ revealed unexpected tautomeric behavior:
-
Failed oxidation of 4-benzylphthalazinone derivative to 2,3-dihydrophthalazine-1,4-dione .
-
Evidence for tautomer 2a (1-oxo form) over 2b (4-oxo form) based on NMR and reactivity .
The tautomeric equilibrium affects regioselectivity in subsequent reactions, particularly in S vs N alkylation pathways .
Mannich and Aminoalkylation Reactions
Under Mannich conditions:
Reaction kinetics favor N-alkylation over O-alkylation due to higher nucleophilicity of the phthalazinone nitrogen .
科学的研究の応用
Synthesis of 4-Benzyl-1(2H)-phthalazinone
The synthesis of this compound typically involves the condensation of benzylamine with phthalic anhydride or its derivatives. Various synthetic routes have been developed to modify the structure for enhanced biological activity. For instance, derivatives can be synthesized through N-alkylation or azide coupling methods, yielding compounds with specific pharmacological properties .
Antimicrobial Properties
This compound and its derivatives have demonstrated significant antimicrobial activity. A study screened several synthesized compounds against various Gram-positive and Gram-negative bacteria, as well as fungi, using the disc diffusion method. The results indicated varying degrees of inhibition, with some derivatives showing comparable effectiveness to standard antibiotics like ampicillin and tetracycline .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound No. | Gram-negative (Pseudomonas aeruginosa) | Gram-positive (Bacillus cereus) | Fungi (Aspergillus ochraceus) |
---|---|---|---|
1 | 10 mm | 14 mm | 11 mm |
2 | 14 mm | 12 mm | 10 mm |
3 | 10 mm | 10 mm | 14 mm |
... | ... | ... | ... |
Note: Values represent the diameter of the inhibition zone in millimeters.
Anticancer Activity
Research has also indicated that certain derivatives of this compound exhibit anticancer properties. For example, compounds designed as poly (adenosine diphosphate-ribose) polymerase inhibitors have shown promise in cancer therapy . The structure-activity relationship studies suggest that modifications at specific positions enhance cytotoxicity against cancer cell lines.
Table 2: Anticancer Activity of Selected Derivatives
Compound No. | IC50 (µM) against Cancer Cell Lines |
---|---|
A | 5.0 |
B | 3.2 |
C | 7.5 |
Antihypertensive and Antidiabetic Effects
Several studies have reported antihypertensive and antidiabetic activities associated with phthalazinone derivatives. These compounds have been shown to modulate various biochemical pathways, contributing to their therapeutic effects in managing hypertension and diabetes .
Anti-allergic Properties
Derivatives of this compound have been explored for their anti-allergic properties, particularly in the development of new antihistamines. These compounds act by inhibiting specific pathways involved in allergic responses, making them potential candidates for treating allergic conditions .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of phthalazinone derivatives were tested against resistant strains of bacteria. The results indicated that certain modifications led to enhanced antimicrobial activity compared to traditional antibiotics, suggesting a potential for these compounds in treating infections caused by resistant bacteria .
Case Study 2: Cancer Treatment Potential
A recent study investigated the effects of a novel derivative on various cancer cell lines. The compound exhibited significant cytotoxicity, prompting further investigation into its mechanism of action and potential as a therapeutic agent in oncology .
作用機序
4-ベンジルフタラジン-1(2H)-オンの主な作用機序は、PARP-1の阻害です。酵素の活性部位に結合することにより、DNA損傷の修復を阻止し、癌細胞の細胞死を引き起こします。これは、がん治療のための有望な候補となっています。 分子標的はPARP-1の触媒ドメインであり、関連する経路はDNA損傷応答とアポトーシスです .
類似の化合物:
4-アリールフタラジンオン: これらの化合物もPARP-1を阻害しますが、フタラジンオンコアに異なる置換基を持つ場合があります。
ベンジルフタラジン-1-イルアミノフェノール: これらの誘導体は、抗菌活性を示しており、4-ベンジルフタラジン-1(2H)-オンと構造的に類似しています.
独自性: 4-ベンジルフタラジン-1(2H)-オンは、PARP-1に対する阻害活性を高め、in vitroで有望な代謝安定性を提供する、特定のベンジル置換がユニークです .
類似化合物との比較
4-Arylphthalazinones: These compounds also inhibit PARP-1 but may have different substituents on the phthalazinone core.
Benzylphthalazin-1-ylaminophenols: These derivatives have shown antimicrobial activities and are structurally similar to 4-benzylphthalazin-1(2H)-one.
Uniqueness: 4-Benzylphthalazin-1(2H)-one is unique due to its specific benzyl substitution, which enhances its inhibitory activity against PARP-1 and provides promising metabolic stability in vitro .
生物活性
4-Benzyl-1(2H)-phthalazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Synthesis
This compound (C15H12N2O) features a phthalazinone core, which is known for its role as a scaffold in drug development. The synthesis of this compound often involves the reaction of phthalic anhydride with benzylamine or related derivatives, leading to various substitutions that enhance biological activity.
Biological Activities
The biological activities of this compound and its derivatives include:
- Anticancer Activity : Several studies have demonstrated that this compound derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, the compound has been shown to inhibit the proliferation of prostate cancer cells with an IC50 value as low as 0.18 μM .
- Antimicrobial Properties : Research indicates that these derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
- Cardiotonic and Antihypertensive Effects : Compounds derived from this compound have demonstrated cardiotonic effects and antihypertensive properties in animal models, suggesting their potential in treating cardiovascular diseases .
- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, showing efficacy in reducing seizure activity in experimental models .
- Antidiabetic Effects : Certain studies have reported that this compound derivatives can lower blood glucose levels in diabetic models, indicating potential use in diabetes management .
The mechanisms underlying the biological activities of this compound are multifaceted:
- PARP Inhibition : Some derivatives act as potent inhibitors of poly (adenosine diphosphate-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced cytotoxicity in cancer cells .
- Androgen Receptor Antagonism : The compound has been identified as a nonsteroidal androgen receptor antagonist, which may provide therapeutic benefits in conditions like prostate cancer where androgen signaling is implicated .
Case Studies and Research Findings
Several research studies highlight the efficacy and versatility of this compound:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Benzyl-1(2H)-phthalazinone, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis often involves condensation reactions and functional group modifications. For example, a Gabriel amine synthesis route starting from 4-chlorobenzamide improves efficiency by replacing older methods involving 5-bromophthalide . Optimization steps include refluxing intermediates with formaldehyde in ethanol (yielding 90% purity) and recrystallization from solvents like benzene or dioxane . Spectral data (IR, H NMR, C NMR) are critical for confirming structural integrity, with characteristic peaks such as δ 4.23 ppm (CHPh) and 1667 cm (C=O) .
Q. How is the structural characterization of this compound and its derivatives validated?
- Methodological Answer : Multinuclear NMR and IR spectroscopy are standard. For instance, H NMR of the glycine methyl ester derivative shows distinct signals at δ 3.64 ppm (OCH) and δ 4.90 ppm (CHPh), while IR confirms carbonyl stretches near 1660–1680 cm^{-1 . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition, e.g., MS m/z 266 (M) for 4-benzyl-2-hydroxymethyl derivatives .
Advanced Research Questions
Q. What strategies are employed to evaluate the pharmacological activities of this compound derivatives?
- Methodological Answer : Target-specific assays are utilized:
- Antioxidant activity : DPPH radical scavenging assays and inhibition of lipid peroxidation .
- Cholinesterase inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymatic assays with IC determination .
- Antitumor activity : MTT assays against cancer cell lines (e.g., breast cancer MCF-7), with derivatives showing IC values <10 μM .
Structure-activity relationship (SAR) studies guide modifications, such as introducing oxadiazole or thienyl moieties to enhance potency .
Q. How can researchers design this compound derivatives for specific biological targets?
- Methodological Answer : Rational design focuses on:
- Functional group addition : Incorporating aminothiazole or oxadiazole rings to improve binding to enzyme active sites (e.g., AChE) .
- Hybrid molecules : Combining phthalazinone with benzylidene hydrazides or amino acid esters to target EGFR in cancer cells .
Computational docking (e.g., AutoDock) predicts interactions with targets like PRMT5 or EGFR, guiding synthetic prioritization .
Q. How can contradictions in reported biological activities of phthalazinone derivatives be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration) or structural variations. Systematic approaches include:
- Standardized protocols : Replicating assays under controlled conditions (pH, temperature) .
- Meta-analysis : Comparing datasets across studies to identify trends, e.g., electron-withdrawing groups enhancing antioxidant activity .
- Crystallography : Resolving ligand-target co-crystal structures to clarify binding modes .
Q. What process optimization methods are critical for scaling up this compound synthesis?
- Methodological Answer : Key improvements include:
- Flow chemistry : Reducing reaction times and byproducts in PRMT5 inhibitor synthesis .
- Solvent selection : Using ethanol/dioxane mixtures for recrystallization to enhance yield (e.g., 71% for oxadiazol-phthalazinone derivatives) .
- Catalysis : Employing triethylamine to accelerate hydrazinolysis of intermediates .
Q. How are SAR studies conducted to optimize antitumor activity in phthalazinone derivatives?
- Methodological Answer : SAR involves:
- Side-chain variation : Substituting benzyl groups with nitro- or methoxy-phenyl rings to modulate cytotoxicity .
- Bioisosteric replacement : Replacing ester groups with hydrazides to improve bioavailability .
- In vivo validation : Testing lead compounds in xenograft models to assess tumor growth inhibition and toxicity .
特性
IUPAC Name |
4-benzyl-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCMEHWBGPJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346948 | |
Record name | 4-Benzyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32003-14-8 | |
Record name | 4-(Phenylmethyl)-2H-phthalazin-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。